2-Tridecen-4-one
Description
2-Tridecen-4-one (CAS: 126779-21-3 or 142449-96-5) is a monounsaturated ketone with a 13-carbon chain and a double bond at position 2. Its molecular formula is $ \text{C}{13}\text{H}{24}\text{O} $, and it belongs to the class of α,β-unsaturated ketones.
Properties
CAS No. |
142449-96-5 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(E)-tridec-2-en-4-one |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h4,11H,3,5-10,12H2,1-2H3/b11-4+ |
InChI Key |
JUQCMHBQRHFGNC-NYYWCZLTSA-N |
SMILES |
CCCCCCCCCC(=O)C=CC |
Isomeric SMILES |
CCCCCCCCCC(=O)/C=C/C |
Canonical SMILES |
CCCCCCCCCC(=O)C=CC |
Synonyms |
(E)-tridec-2-en-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes 2-Tridecen-4-one and its structural analogs based on chain length, unsaturation, and functional group positioning:
Notes:
- Chain Length and Reactivity : Increasing chain length (e.g., this compound vs. 2-Tetradecen-4-one) reduces volatility and increases hydrophobicity, impacting solubility in polar solvents.
- Unsaturation Effects: The α,β-unsaturation in this compound enhances electrophilicity at the carbonyl group, making it more reactive in conjugate additions compared to saturated analogs like 2-Undecanone.
- Cyclic vs. Linear Ketones: Cycloheptenone derivatives exhibit distinct steric and electronic properties due to ring strain, influencing their utility in catalysis or polymer chemistry.
Analytical Differentiation
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and HPLC are critical for distinguishing these compounds:
- Retention Indices: Longer carbon chains (e.g., this compound vs. 2-Undecanone) result in higher retention times in GC analysis.
- Mass Fragmentation : The presence of a double bond in this compound leads to characteristic fragmentation patterns, differing from saturated ketones.
- UV-Vis Spectroscopy : α,β-unsaturated ketones exhibit stronger absorption in the 220–280 nm range due to π→π* transitions.
Discrepancies and Limitations
- CAS Number Variability : this compound is listed under two CAS numbers (126779-21-3 and 142449-96-5), possibly due to isomerism or data entry errors. Further confirmation via SciFinder or Reaxys is recommended.
- Data Gaps : Melting points, boiling points, and solubility data for this compound are absent in the provided evidence, limiting quantitative comparisons.
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